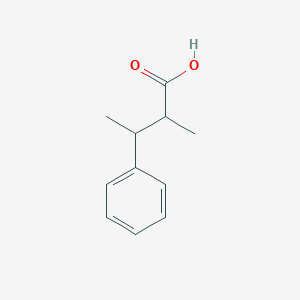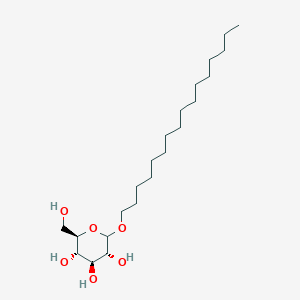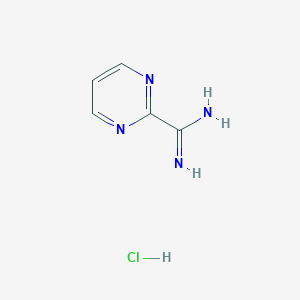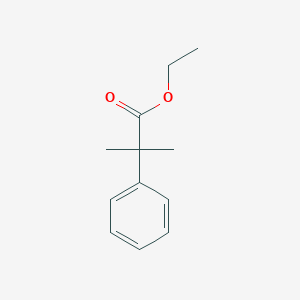
2-Methyl-3-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenylbutanoic acid (MPB) is a type of synthetic compound that has been the focus of scientific research for many years. It is a derivative of valine, an essential amino acid, and has been studied for its potential applications in various fields, including medicine and pharmacology.
Applications De Recherche Scientifique
2-Methyl-3-phenylbutanoic acid has been studied for its potential applications in various fields, including medicine and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-Methyl-3-phenylbutanoic acid has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenylbutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to bind to and activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism.
Effets Biochimiques Et Physiologiques
2-Methyl-3-phenylbutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood, leading to a reduction in the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-3-phenylbutanoic acid in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to have a number of potential applications, making it a versatile compound for use in various experiments. One limitation of using 2-Methyl-3-phenylbutanoic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-Methyl-3-phenylbutanoic acid. One area of research could focus on its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. Additionally, research could focus on the development of new synthesis methods for 2-Methyl-3-phenylbutanoic acid, as well as the identification of new potential applications for the compound.
Méthodes De Synthèse
2-Methyl-3-phenylbutanoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce 2-Methyl-3-phenylbutanoic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of 2-methyl-3-phenylbutanoyl chloride with sodium valinate.
Propriétés
Numéro CAS |
19731-91-0 |
|---|---|
Nom du produit |
2-Methyl-3-phenylbutanoic acid |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-methyl-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13) |
Clé InChI |
NRYIIIVJCVRSSH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C)C(=O)O |
SMILES canonique |
CC(C1=CC=CC=C1)C(C)C(=O)O |
Pictogrammes |
Irritant |
Synonymes |
2-METHYL-3-PHENYLBUTYRIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)





